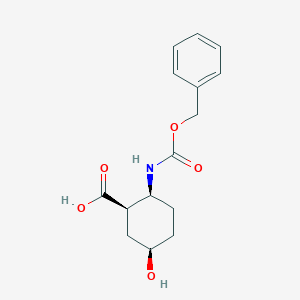
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly known as HPCA, is a chiral amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. HPCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclohexane ring, and then the deprotection of the amine group and the introduction of the carboxylic acid group.
Starting Materials
Phenylmethanol, Diethylamine, Ethyl chloroformate, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Cyclohexanone, Benzene, Sulfuric acid, Sodium bicarbonate, Hydrochloric acid, Sodium chloride, Sodium sulfate, Methanol, Acetic anhydride, Triethylamine, Dimethylformamide, Chloroacetic acid
Reaction
Phenylmethanol is reacted with ethyl chloroformate and diethylamine to form the protected amine, Cyclohexanone is reacted with sodium borohydride to form cyclohexanol, Cyclohexanol is reacted with benzene and sulfuric acid to form cyclohexene, Cyclohexene is reacted with the protected amine to form the protected amine cyclohexene, The protected amine cyclohexene is reacted with sodium cyanoborohydride to form the protected amine cyclohexane, The protected amine cyclohexane is deprotected with sulfuric acid and sodium bicarbonate to form the amine cyclohexane, The amine cyclohexane is reacted with chloroacetic acid, triethylamine, and dimethylformamide to form the carboxylic acid, The carboxylic acid is deprotected with sodium hydroxide to form (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Mecanismo De Acción
The mechanism of action of HPCA is not fully understood. However, it has been suggested that HPCA may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in disease pathways. For example, HPCA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
HPCA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, including matrix metalloproteinases and cyclooxygenase-2. Additionally, HPCA has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HPCA in lab experiments is its potential therapeutic applications. HPCA has been found to exhibit activity against various diseases, making it a promising candidate for drug development. However, one limitation of using HPCA in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on HPCA. One area of interest is the development of HPCA-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of HPCA and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for HPCA may improve its availability and potential for drug development.
Aplicaciones Científicas De Investigación
HPCA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, HPCA has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. HPCA has also been found to exhibit neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOILGYIQSBEMR-UPJWGTAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

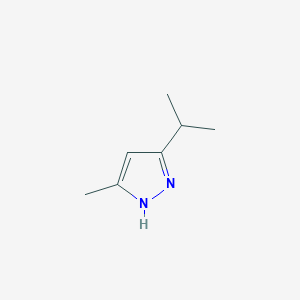
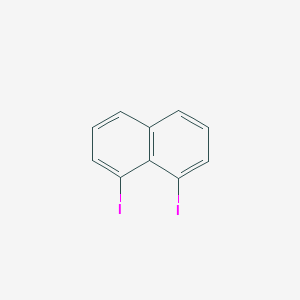
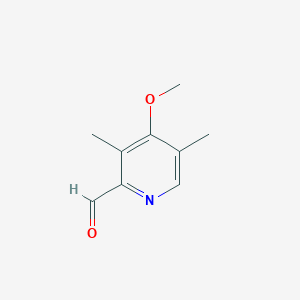
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
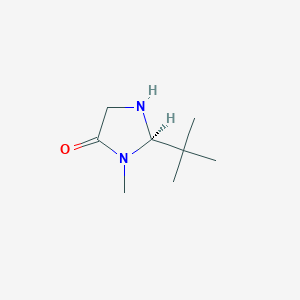
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
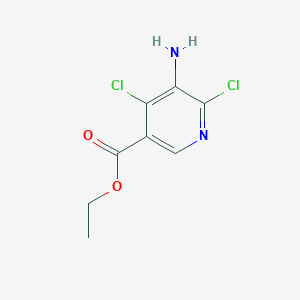
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
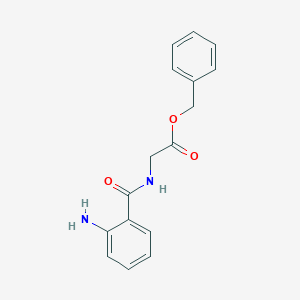
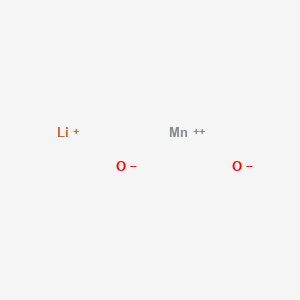
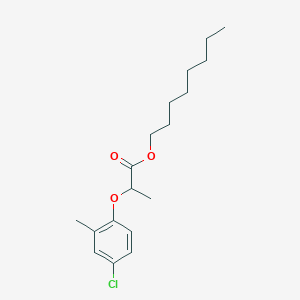
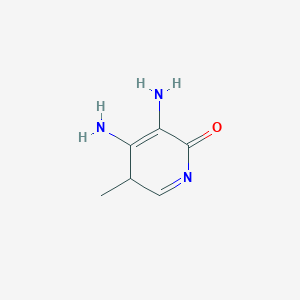
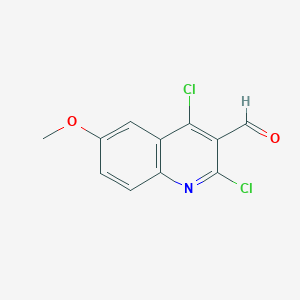
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)